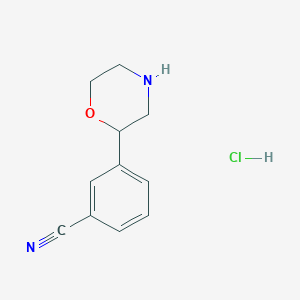

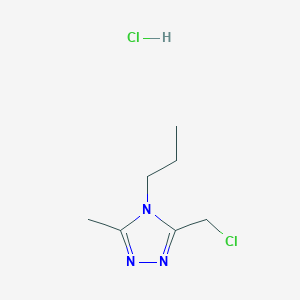

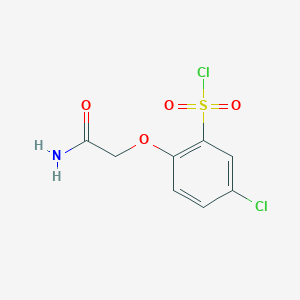

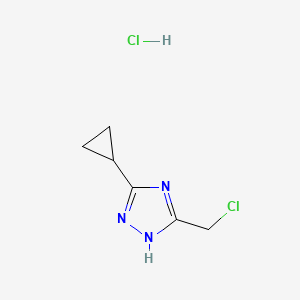

![molecular formula C7H4ClN3O2 B1377215 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1060816-55-8](/img/structure/B1377215.png)

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure with a chlorine atom at the 2-position and a carboxylic acid group at the 5-position

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Similar compounds, such as janus kinase (jak) inhibitors, are known to inhibit the activity of one or more of the jak family of enzymes .

Mode of Action

The specific mode of action of This compound It’s suggested that similar compounds interact with their targets, leading to changes in cellular processes such as cell division and death .

Biochemical Pathways

The biochemical pathways affected by This compound Related compounds are known to interfere with the jak – signal transducer and activator of transcription protein (stat) signal pathway, which is involved in cell division, death, and tumor formation processes .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been shown to induce cell cycle arrest and apoptosis in certain cell lines .

Analyse Biochimique

Biochemical Properties

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid plays a vital role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, this compound can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of specific genes involved in cell cycle regulation and apoptosis . These changes in gene expression can lead to alterations in cellular metabolism, impacting the overall function and health of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the ATP-binding site of kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell proliferation and survival . At high doses, it can exhibit toxic or adverse effects, including inducing apoptosis and causing tissue damage . Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves the chlorination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the use of phosphorus oxychloride to introduce the chlorine atom at the 2-position. The carboxylic acid group can be introduced through various methods, including oxidation reactions using reagents such as potassium osmate hydrate and sodium periodate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with various nucleophiles.

Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups.

Reduction Reactions: Reduction can be used to modify the carboxylic acid group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Reagents like potassium osmate hydrate and sodium periodate are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Applications De Recherche Scientifique

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are important in cancer therapy.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is employed in studies to understand its interactions with biological targets and pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with a chlorine atom at the 4-position.

2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Features a cyclopentyl group at the 7-position and a carboxylic acid group at the 6-position.

Uniqueness

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.

Propriétés

IUPAC Name |

2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-7-10-1-3-4(6(12)13)2-9-5(3)11-7/h1-2H,(H,12,13)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNOQQZEOOJBGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CN=C(N=C2N1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743659 |

Source

|

| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060816-55-8 |

Source

|

| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.